molecular formula C8H14O3 B2598156 rac-(2R,4r,6S)-2,6-dimethyloxane-4-carboxylic acid CAS No. 942144-48-1

rac-(2R,4r,6S)-2,6-dimethyloxane-4-carboxylic acid

Cat. No.: B2598156
CAS No.: 942144-48-1
M. Wt: 158.197
InChI Key: PMKAHDGEZAFUAW-ZMONIFLSSA-N
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Description

rac-(2R,4r,6S)-2,6-dimethyloxane-4-carboxylic acid: is a chiral compound with significant importance in various fields of chemistry and biology This compound is characterized by its oxane ring structure, which is a six-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,4r,6S)-2,6-dimethyloxane-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 2,6-dimethylhexane-1,6-diol. The reaction conditions often include the use of strong acids like sulfuric acid or hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: rac-(2R,4r,6S)-2,6-dimethyloxane-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The methyl groups and the carboxylic acid group can participate in substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

rac-(2R,4r,6S)-2,6-dimethyloxane-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(2R,4r,6S)-2,6-dimethyloxane-4-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with target molecules, influencing their structure and function. The oxane ring structure provides a rigid framework that can interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

  • rac-(2R,4R,6S)-2,6-Dimethylpiperidine-4-carboxylic acid
  • rac-(2R,4r,6S)-2,6-dimethylpiperidin-4-ol

Comparison: rac-(2R,4r,6S)-2,6-dimethyloxane-4-carboxylic acid is unique due to its oxane ring structure, which differentiates it from piperidine derivatives. The presence of the oxygen atom in the ring influences its chemical reactivity and potential applications. The compound’s chiral nature also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral resolution studies.

Properties

IUPAC Name

(2S,6R)-2,6-dimethyloxane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-5-3-7(8(9)10)4-6(2)11-5/h5-7H,3-4H2,1-2H3,(H,9,10)/t5-,6+,7?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMKAHDGEZAFUAW-MEKDEQNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(O1)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(C[C@@H](O1)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942144-48-1
Record name rac-(2R,4r,6S)-2,6-dimethyloxane-4-carboxylic acid
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